Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
10432-36-7 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
spiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C12H10N4/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9-16/h1-5H2 |
InChI Key |
AGYLCLWDLHJTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.5 Octane 1,1,2,2 Tetracarbonitrile and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For this compound, the most logical disconnection strategy involves a [2+2] cycloaddition reaction in reverse.
The key disconnection breaks the bonds of the cyclopropane (B1198618) ring, which is substituted with four cyano groups. This leads to two precursor molecules: methylenecyclohexane (B74748) and the highly reactive tetracyanoethylene (B109619) (TCNE). This disconnection is strategically sound as it simplifies the complex spirocyclic structure into two readily accessible components. Methylenecyclohexane can be prepared through various standard organic reactions, and tetracyanoethylene is a commercially available reagent known for its participation in cycloaddition reactions due to its electron-deficient nature. nih.gov
This retrosynthetic approach highlights the [2+2] cycloaddition as the most direct and efficient pathway to construct the this compound scaffold.
Established Synthetic Routes to this compound
The established synthetic routes for this compound and its derivatives primarily rely on cycloaddition and annulation strategies, which are fundamental transformations in organic synthesis for the construction of cyclic systems.
The most direct and widely recognized method for the synthesis of this compound is the [2+2] cycloaddition reaction between methylenecyclohexane and tetracyanoethylene (TCNE). acs.org TCNE is a powerful electron acceptor, making it an excellent dienophile and dipolarophile in cycloaddition reactions. nih.gov The reaction with an electron-rich alkene like methylenecyclohexane proceeds readily to form the cyclobutane (B1203170) ring, which in this case is a highly substituted cyclopropane due to the unique reactivity of TCNE.
The reaction is typically carried out under mild conditions, often at room temperature, in a suitable solvent. The high reactivity of TCNE towards electron-rich olefins drives the reaction to completion, often with high yields. This method is highly efficient for creating the spirocyclic core in a single step.
Table 1: Representative [2+2] Cycloaddition for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |
| Methylenecyclohexane | Tetracyanoethylene | Dichloromethane | Room Temp. | High | acs.org |
This cycloaddition approach is not limited to the parent compound and can be extended to substituted methylenecyclohexanes to afford a variety of derivatives of the this compound scaffold.
Annulation strategies provide an alternative approach to the construction of the this compound system, often involving the sequential formation of the rings. While direct annulation to form the tetracyanocyclopropane ring is less common, multi-step sequences involving the formation of a spiro[2.5]octane core followed by functional group manipulation can be envisioned.
One plausible strategy involves the initial formation of a spiro[2.5]octane-dione derivative, which can then be converted to the tetracyanide. For instance, methods for the synthesis of spiro[2.5]octane-5,7-dione have been reported. acs.org These diones could potentially serve as precursors. A subsequent Knoevenagel condensation with malononitrile, a common reaction for introducing cyano groups, could be a key step. researchgate.net This would be followed by further functional group transformations to arrive at the final tetracyanocyclopropane structure.
A patent for the synthesis of spiro[2.5]octane-5-carboxylic acid also suggests a synthetic pathway that builds the spirocyclic system through a series of reactions including cyclization and reduction steps. researchgate.net While not directly yielding the tetracyanide, this demonstrates the feasibility of building the spiro[2.5]octane framework through annulation, which could then be adapted.
Advanced Synthetic Approaches to this compound
Recent advancements in synthetic methodology offer potential for more sophisticated and controlled syntheses of this compound and its analogues, particularly in the areas of catalysis and stereoselectivity.
While the uncatalyzed cycloaddition of TCNE is efficient, catalytic methods could offer advantages in terms of reaction rates, yields, and potentially, stereocontrol. Research into the catalytic synthesis of cyclopropanes is a vibrant area. For the synthesis of tetracyanocyclopropanes, catalytic methods could involve the use of transition metal catalysts to facilitate the cyclopropanation of alkenes.
For example, rhodium and copper catalysts are well-known to promote cyclopropanation reactions using diazo compounds as carbene precursors. nih.gov While TCNE itself is not a diazo compound, related catalytic cycles could be envisioned with suitable precursors to the tetracyanocarbene equivalent. Furthermore, Lewis acid catalysis could potentially activate the TCNE, making it even more reactive in cycloaddition reactions, or influence the regioselectivity with unsymmetrical alkenes.
The parent this compound is an achiral molecule. However, if a substituted methylenecyclohexane is used, or if the cyclohexane (B81311) ring itself is chiral, the resulting spiro compound can be chiral. The development of stereoselective and asymmetric syntheses of such analogues is a significant goal in modern organic synthesis.
Asymmetric catalysis offers a powerful tool to achieve this. Chiral Lewis acids or chiral transition metal complexes could be employed to catalyze the cycloaddition reaction enantioselectively. For instance, chiral copper or rhodium complexes have been successfully used in the asymmetric cyclopropanation of alkenes. nih.gov The use of a chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other.
Research on the asymmetric synthesis of other spirocyclic compounds provides a roadmap for developing such methods for this compound analogues. acs.org These approaches often rely on chiral catalysts to control the facial selectivity of the key bond-forming step.
Table 2: Potential Asymmetric Catalysts for Spiro[2.5]octane Analogue Synthesis
| Catalyst Type | Potential Application | Expected Outcome |
| Chiral Lewis Acid | Asymmetric [2+2] Cycloaddition | Enantiomerically enriched spiro[2.5]octane derivatives |
| Chiral Transition Metal Complex (e.g., Rh, Cu) | Asymmetric Cyclopropanation | Enantiomerically enriched spiro[2.5]octane derivatives |
The development of such stereoselective methods would be a significant advancement, enabling access to a wider range of structurally diverse and potentially biologically active this compound analogues.
Synthesis of Structural Analogues and Functionalized Derivatives of this compound
The synthesis of derivatives of this compound, such as the 4-methyl substituted analogue, requires a strategic approach. This typically involves the initial preparation of a substituted cyclohexanone (B45756) precursor, followed by the introduction of the exocyclic methylene (B1212753) group, and finally, the formation of the spiro-fused tetracyanocyclopropane ring.
A logical synthetic route to 4-methyl-Spiro[2.5]octane-1,1,2,2-tetracarbonitrile commences with the synthesis of 4-methyl-1-methylenecyclohexane, a key intermediate. This intermediate is then reacted to form the final spiro compound.
Synthesis of the Precursor: 4-methyl-1-methylenecyclohexane
The precursor, 4-methyl-1-methylenecyclohexane, can be effectively synthesized from 4-methylcyclohexanone. nih.govnih.gov A common and efficient method for this transformation is the Wittig reaction. justia.commsu.edu This reaction utilizes a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) ((C₆H₅)₃P=CH₂), to convert the ketone's carbonyl group into a methylene group. justia.com
The synthesis of the starting material, 4-methylcyclohexanone, is well-established and can be achieved through various methods, including the oxidation of 4-methylcyclohexanol (B52717) or the catalytic hydrogenation of p-cresol. chemicalbook.comjlu.edu.cngoogle.com
Formation of the Spiro-tetracyanocyclopropane Ring
The final and most crucial step is the formation of the spiro-fused 1,1,2,2-tetracarbonitrile cyclopropane ring from 4-methyl-1-methylenecyclohexane. A plausible, though not explicitly detailed in the reviewed literature for this specific substrate, method involves a reaction with tetracyanoethylene (TCNE). TCNE is a highly electron-deficient olefin and is known to react with various nucleophiles and alkenes. nih.govresearchgate.net
The reaction of an alkene with an electron-deficient reagent to form a cyclopropane ring is a known transformation, often facilitated by ylides in what is known as the Corey-Chaykovsky reaction. nrochemistry.comyoutube.comorganic-chemistry.org In this type of reaction, a sulfur ylide can act as a methylene-transfer agent to an α,β-unsaturated system to form a cyclopropane. While TCNE itself is not a ylide, its high electrophilicity makes it a candidate for related cycloaddition reactions. The reaction of TCNE with alkenes can sometimes lead to [2+2] cycloaddition products (cyclobutanes) or other complex rearrangements, and the specific outcome with 4-methyl-1-methylenecyclohexane would require experimental verification. nih.gov The existence of a PubChem entry for 5-methyl this compound suggests the compound has been synthesized, though the specific methodology is not provided in that entry. nih.gov
The synthesis of the broader class of spiro[2.5]octane derivatives provides insight into the types of precursors and intermediates that could be relevant for the synthesis of the target tetracarbonitrile compound.
Research into related spiro[2.5]octane structures reveals several key intermediates. For instance, the synthesis of spiro[2.5]octane-5,7-dione has been explored through various routes, often involving cyclization reactions of precursors containing a cyclopropane ring. msu.ruchemicalbook.com One such precursor is methyl 3-(1-acetylcyclopropyl)propionate, which can be cyclized using a base like sodium hydride to form spiro[2.5]octane-4,6-dione. chemicalbook.com
Another important class of intermediates is the spiro[2.5]octanones. Chiral spiro[2.5]octanones have been synthesized via the methylenation of substituted 2-arylidene-cyclohexanones with dimethylsulfoxonium methylide. This demonstrates a reliable method for forming the spiro-cyclopropane from an exocyclic double bond on a cyclohexane ring.
Furthermore, the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been achieved through a one-pot reaction employing para-quinone methides, highlighting another approach to constructing the spiro[2.5]octane skeleton. rsc.org These examples underscore the variety of functionalized cyclohexanes and cyclopropanes that can serve as precursors to more complex spiro[2.5]octane systems.
Mechanistic Investigations of Chemical Transformations Involving Spiro 2.5 Octane 1,1,2,2 Tetracarbonitrile
Reaction Pathways and Kinetics of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
The reactivity of this compound is largely dictated by the strained three-membered cyclopropane (B1198618) ring and the electron-withdrawing nature of the four cyano groups. These features make the molecule susceptible to ring-opening reactions under various conditions.
One of the key reaction pathways involves the nucleophilic attack on the cyclopropane ring. The presence of four electron-withdrawing nitrile groups significantly activates the C1-C2 bond of the cyclopropane ring, making it electrophilic. Nucleophiles can attack either of these carbon atoms, leading to the cleavage of the cyclopropane ring and the formation of a more stable open-chain or cyclic product. The kinetics of these reactions are highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
For instance, the reaction of this compound with amines or alkoxides proceeds readily, often at room temperature, to yield substituted cyclohexylidene derivatives. The rate of these reactions is typically first-order with respect to both the spiro compound and the nucleophile.
Detailed Studies of Cascade and Multicomponent Reactions Featuring this compound
This compound is a valuable building block in cascade and multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems. Its ability to undergo ring-opening followed by subsequent intramolecular or intermolecular reactions is the cornerstone of its utility in these transformations.
In a typical cascade sequence, the initial nucleophilic addition to the cyclopropane ring generates a reactive intermediate which then participates in a series of subsequent bond-forming events. These can include cyclizations, condensations, and rearrangements, all occurring in a single synthetic operation.
Multicomponent reactions involving this compound, a substrate, and a nucleophile can lead to the rapid assembly of diverse molecular scaffolds. For example, a three-component reaction between this compound, an aromatic aldehyde, and a primary amine can afford highly substituted dihydropyridine (B1217469) derivatives.
A notable example is the "T-reaction," a term coined for the spiro-heterocyclization of certain cyclic CH-acids with aromatic or heterocyclic o-aminoaldehydes. nsc.ru While not directly involving this compound, this type of reaction highlights the potential for spiro compounds to participate in novel transformations for the synthesis of heterocyclic spiro-compounds. nsc.ru
Reactivity of the Tetracarbonitrile Moiety in this compound
The four nitrile groups on the cyclopropane ring are not merely activating groups; they also serve as reactive handles for further chemical modifications. The reactivity of these nitrile groups can be selectively harnessed under specific reaction conditions.
The nitrile groups can undergo hydrolysis to form carboxylic acids or amides. This transformation typically requires harsh acidic or basic conditions. Partial hydrolysis to form cyano-amides or cyano-carboxylic acids is also possible under carefully controlled conditions.
Furthermore, the nitrile groups can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole-containing spiro compounds. The reactivity of the nitrile groups in such cycloadditions is influenced by the strain of the cyclopropane ring and the electronic effects of the other substituents.
Rearrangement Reactions and Isomerizations of this compound
Under thermal or photochemical conditions, this compound can undergo various rearrangement reactions. These rearrangements often involve the cleavage and reformation of the cyclopropane ring, leading to isomeric structures.
One possible rearrangement is a vinylcyclopropane-cyclopentene rearrangement. Upon heating, the cyclopropane ring can open to form a diradical intermediate, which can then recyclize to form a five-membered ring. The specific outcome of such rearrangements is highly dependent on the substitution pattern and the reaction conditions.
Isomerization to more stable structural isomers can also occur. For example, base-catalyzed isomerization can lead to the migration of the double bond in the cyclohexane (B81311) ring, if present in a precursor, or to the epimerization of stereocenters.
Thermal and Photochemical Processes Affecting this compound Reactivity
The thermal and photochemical reactivity of this compound provides access to unique chemical transformations that are not readily achievable under standard thermal conditions.
Thermally, as mentioned earlier, the molecule can undergo ring-opening and rearrangement reactions. The high degree of substitution on the cyclopropane ring can influence the activation energy required for these processes. The presence of the four nitrile groups can stabilize radical intermediates formed during thermolysis.
Photochemically, the nitrile groups can be excited upon irradiation with UV light. This excitation can lead to a variety of reactions, including cycloadditions, rearrangements, and fragmentations. The specific photochemical pathway followed will depend on the wavelength of light used and the presence of photosensitizers or quenchers. For example, photochemical [2+2] cycloadditions with alkenes could potentially lead to the formation of more complex polycyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 2.5 Octane 1,1,2,2 Tetracarbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. numberanalytics.comweebly.com For the target spiro compound, a suite of NMR experiments would be required to assign all proton and carbon signals and to establish connectivity and stereochemistry.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing signals only for the protons of the cyclohexane (B81311) ring, as the cyclopropane (B1198618) ring is fully substituted. The ten protons on the cyclohexane ring would likely appear as a series of complex multiplets in the typical aliphatic region of 1.5-2.5 ppm. Protons on the carbon adjacent to the spiro center (C3 and C7) may experience slight deshielding due to the proximity of the strained cyclopropane and the anisotropic effects of the nitrile groups.
The ¹³C NMR spectrum would be more informative. Due to the molecule's symmetry, five distinct carbon signals are expected: three for the cyclohexane ring, one for the spiro carbon, two for the cyclopropane ring carbons, and one for the four equivalent nitrile carbons. The nitrile carbons are expected to appear significantly downfield, typically in the range of 110-120 ppm. The spiro carbon (C4), being a quaternary sp³ carbon, would likely have a chemical shift around 30-40 ppm. The carbons of the cyclopropane ring (C1 and C2) would be deshielded by the attached electron-withdrawing nitrile groups, while the strained nature of the three-membered ring also influences their chemical shift. rsc.orgnih.gov
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C2 | - | ~25-35 |
| C3, C7 | ~1.8-2.2 (m) | ~30-40 |
| C4 | - | ~35-45 (spiro) |
| C5, C6 | ~1.5-1.9 (m) | ~25-35 |
| C8, C9 | ~1.5-1.9 (m) | ~20-30 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. nih.govomicsonline.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclohexane ring. Cross-peaks would connect geminal protons (on the same carbon) and vicinal protons (on adjacent carbons), allowing for the complete assignment of the cyclohexane spin system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the proton signals of the cyclohexane ring to their corresponding carbon signals from the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the spirocyclic structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the protons on C3 and C7 to the spiro carbon (C4) and, crucially, to the nitrile-bearing carbons of the cyclopropane ring (C1 and C2). These correlations would unambiguously establish the connectivity between the two rings through the spiro center.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For this molecule, NOESY could help to confirm the chair conformation of the cyclohexane ring by showing correlations between axial and equatorial protons.
Solid-State NMR Spectroscopy of this compound
While solution NMR provides data on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insights into its structure and packing within a crystalline lattice. nih.govwikipedia.org In ssNMR, anisotropic interactions, which are averaged out in solution, lead to significantly broader spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and improve resolution. emory.edu
A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment would be the standard method to obtain a high-resolution carbon spectrum of the solid material. emory.edu Such an experiment can reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of the crystal (polymorphism), which would be indicated by the splitting of signals that appear as single peaks in the solution spectrum. nih.gov Thus, ssNMR is a powerful tool for studying the solid-state form of the compound. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. youtube.com IR and Raman spectroscopy are complementary techniques. nih.gov
The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption band corresponding to the C≡N stretching vibration of the four nitrile groups. This band is expected to appear in the range of 2260-2240 cm⁻¹. The spectrum would also display C-H stretching vibrations from the cyclohexane ring between 3000 and 2850 cm⁻¹ and C-H bending (scissoring) vibrations around 1450 cm⁻¹.
Raman spectroscopy would also clearly show the C≡N stretch. Symmetric vibrations, such as the ring breathing modes of the cyclohexane and cyclopropane skeletons, which might be weak in the IR spectrum, could produce strong signals in the Raman spectrum. youtube.comnih.gov
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (cyclohexane) | 2950-2850 | 2950-2850 | Medium-Strong |
| C≡N Stretch | 2255-2240 | 2255-2240 | Strong (IR), Medium (Raman) |
| C-H Bend (cyclohexane) | ~1450 | ~1450 | Medium |
Mass Spectrometry (MS) Fragmentation and Ionization Pathways for this compound
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. wikipedia.org For this compound (C₁₂H₁₀N₄), the molecular weight is 210.24 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) at m/z = 210 would be expected. The fragmentation of cyclic alkanes can be complex. whitman.edu Given the structure, several fragmentation pathways are plausible. A common fragmentation for nitriles is the loss of a hydrogen atom, leading to an [M-1]⁺ peak. miamioh.eduwhitman.edu The strained cyclopropane ring could undergo cleavage, and the loss of one or more cyano groups (•CN, mass 26) is a highly probable pathway. Fragmentation of the cyclohexane ring, for instance, through the loss of ethene (C₂H₄, mass 28), is also a possibility. cas.cn
Predicted Mass Spectrometry Fragments
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 210 | [M]⁺ | Molecular Ion |
| 209 | [M-H]⁺ | Loss of a hydrogen radical |
| 184 | [M-CN]⁺ | Loss of a cyano radical |
| 182 | [M-H₂CN]⁺ | Rearrangement and loss of CH₂N |
| 158 | [M-2CN]⁺ | Loss of two cyano radicals |
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and torsional angles. nih.govwikipedia.org
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. tandfonline.comresearchgate.net It would confirm the spiro-fusion of the two rings and reveal the exact geometry of the highly substituted and strained cyclopropane ring. The analysis would also determine the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and detail how the molecules pack together in the crystal lattice.
Powder X-ray diffraction (PXRD) serves as a complementary technique. It is used to analyze polycrystalline samples and acts as a fingerprint for a specific crystalline phase. PXRD is valuable for assessing sample purity, identifying different polymorphic forms, and monitoring solid-state transformations.
Hypothetical Crystallographic Data
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples) |
| a (Å) | ~8-12 |
| b (Å) | ~10-15 |
| c (Å) | ~12-18 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | ~1500-2500 |
Computational and Theoretical Investigations of Spiro 2.5 Octane 1,1,2,2 Tetracarbonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding in Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. acs.org It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. acs.org
For this compound, DFT calculations would be employed to determine its ground-state molecular geometry. This involves an optimization process to find the lowest energy arrangement of its atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to explore the molecule's potential energy surface, identifying stable conformers and the energy barriers between them. Such calculations would be critical in understanding the steric and electronic effects of the four nitrile groups on the strained cyclopropane (B1198618) ring and its junction with the cyclohexane (B81311) ring.
Despite the utility of this method, no specific DFT studies detailing the optimized geometry or energy landscapes of this compound are available in the public research domain. Consequently, no data tables of its computed structural parameters can be presented.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy, albeit at a greater computational expense than DFT. acs.org
Applying high-level ab initio methods to this compound would provide a benchmark for its electronic structure. These calculations could yield highly accurate values for properties such as the molecule's total energy, ionization potential, and electron affinity. They would also offer a more detailed picture of the electron correlation effects, which are important in a molecule with multiple bonds and lone pairs, such as the nitrile groups. A search of the scientific literature did not yield any studies that have applied these high-accuracy ab initio methods to this compound.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
In the context of this compound, MD simulations would be invaluable for understanding its conformational dynamics. The cyclohexane ring can adopt various conformations, such as chair and boat forms, and the presence of the spiro junction could influence the energetics and interconversion rates of these forms. MD simulations could sample these different conformations over time, providing insight into their relative populations and the flexibility of the molecular framework. Furthermore, by simulating multiple molecules, MD can be used to study intermolecular interactions, predicting how these molecules would pack in a condensed phase and identifying key non-covalent interactions, such as dipole-dipole interactions involving the polar nitrile groups.
Currently, there are no published MD simulation studies specifically focused on this compound. Therefore, detailed findings on its conformational behavior and intermolecular interaction patterns are not available.
Computational Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
By performing calculations such as vibrational frequency analysis using DFT, it would be possible to predict the infrared (IR) and Raman spectra of this compound. The characteristic stretching frequencies of the C≡N bonds in the nitrile groups and the vibrations of the cyclopropane and cyclohexane rings would be of particular interest. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing a theoretical spectrum that can be compared with experimental data. Time-dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved.
A review of the literature indicates that no such computational predictions of the spectroscopic parameters for this compound have been reported.
In Silico Mechanistic Studies of Reactions Involving this compound
Computational methods can be used to model chemical reactions, providing detailed mechanistic insights that are often inaccessible to experimental studies. By mapping the potential energy surface of a reaction, transition states can be located and activation energies can be calculated. acs.org
For this compound, in silico studies could investigate its reactivity. For example, the high degree of functionalization and strain in the cyclopropane ring suggests a rich reaction chemistry. Computational studies could explore reactions such as the ring-opening of the cyclopropane, cycloaddition reactions involving the nitrile groups, or nucleophilic attack at the carbon atoms of the nitrile groups. These studies would help to predict the most likely reaction pathways and the structures of the resulting products.
At present, no in silico mechanistic studies on the reactivity of this compound have been found in the scientific literature.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics approach that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. wikipedia.org
For analogues of this compound, a QSAR study would first involve the calculation of a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. Then, a mathematical model would be developed to correlate these descriptors with an observed activity (e.g., herbicidal activity, if such data were available for the series). This model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with improved properties.
There are no published QSAR studies involving this compound or its analogues, which is a prerequisite for building such a model. Therefore, no QSAR models or related data tables can be presented.
Spiro 2.5 Octane 1,1,2,2 Tetracarbonitrile in Supramolecular Chemistry and Crystal Engineering
Design and Self-Assembly of Supramolecular Architectures Utilizing Spiro[2.5]octane-1,1,2,2-tetracarbonitrile
The design of supramolecular architectures hinges on the predictable and directional nature of intermolecular interactions. The 1,1,2,2-tetracyanocyclopropane (TCCP) unit, the core of this compound, is a versatile and synthetically accessible supramolecular synthon. researchgate.netrsc.org Its utility lies in its ability to engage in "non-covalent carbon bonding" by interacting with lone-pair or π-electrons. researchgate.netrsc.org This allows for the rational design of self-assembling systems where the spiro-octane moiety can further influence the packing and dimensionality of the resulting structures.
The self-assembly process can be guided by the specific choice of guest molecules or solvents that can interact with the electron-deficient cyclopropane (B1198618) ring. Theoretical studies on the parent TCCP molecule have shown that it can form stable complexes with a variety of small molecules, anions, and aromatic systems. researchgate.netrsc.org This suggests that this compound could be employed to construct one-, two-, or three-dimensional networks. The spiro-octane group, being a bulky and conformationally restricted aliphatic moiety, can act as a "spacer" or a "steric director" in the self-assembly process, potentially leading to the formation of porous materials or intricate interpenetrated networks.
Analysis of Non-Covalent Interactions (e.g., C-H···N, π-π stacking) in this compound Crystal Lattices
The crystal lattice of this compound is expected to be dominated by a variety of non-covalent interactions. taylorandfrancis.comnih.gov The most significant of these are likely the interactions involving the highly polarized nitrile groups and the electron-deficient cyclopropane ring.
Tetrel Bonding: A key interaction involving the TCCP moiety is tetrel bonding, a type of non-covalent interaction where an electrophilic region on a Group 14 atom (in this case, the carbon atoms of the cyclopropane ring) interacts with a nucleophile. rsc.org The electron-withdrawing nature of the four cyano groups makes the cyclopropane carbon atoms highly electrophilic, enabling them to form strong interactions with lone-pair donors such as oxygen, nitrogen, or sulfur atoms of adjacent molecules. researchgate.netrsc.org
Computational studies on the parent TCCP molecule have quantified the strength of its interactions with various guest molecules, as detailed in the table below. These findings provide a strong indication of the types and magnitudes of non-covalent interactions that this compound can participate in.
| Interacting Molecule | Interaction Type | Calculated Binding Energy (kcal/mol) |
| Water | O···C (Tetrel bond) | -8.45 rsc.org |
| Dimethyl ether | O···C (Tetrel bond) & C-H···N | ~ -11 rsc.org |
| 1,4-Dioxane | O···C (Tetrel bond) & C-H···N | ~ -11 rsc.org |
| Tetrahydrofuran (THF) | O···C (Tetrel bond) & C-H···N | ~ -11 rsc.org |
| Anions (e.g., Cl⁻, Br⁻) | Anion···C (Tetrel bond) | -15 to -50 researchgate.netrsc.org |
Co-crystallization and Host-Guest Chemistry Involving this compound
The strong electron-accepting nature of the TCCP fragment makes this compound an excellent candidate for co-crystallization with electron-rich molecules (co-formers). The formation of co-crystals can be driven by charge-transfer interactions, where the electron-rich co-former donates electron density to the electron-deficient spiro compound. Aromatic hydrocarbons, amines, and ethers are all potential co-formers.
Polymorphism and Solvate Formation of this compound
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in molecular solids and is highly likely for a molecule with the conformational flexibility and diverse interaction capabilities of this compound. Different polymorphs can arise from variations in the packing of the molecules, which may be influenced by subtle changes in crystallization conditions such as solvent, temperature, and pressure. The interplay of the various non-covalent interactions, including C-H···N hydrogen bonds and tetrel bonds, can lead to different stable or metastable crystalline forms.
Directed Self-Assembly and Crystal Growth Control of this compound
The controlled growth of crystals with specific morphologies and properties is a key objective in crystal engineering. For this compound, directing its self-assembly and controlling its crystal growth could be achieved through several strategies.
One approach is the use of structure-directing agents or templates. These can be molecules that interact specifically with certain crystal faces, thereby inhibiting or promoting growth in particular directions. For instance, tailored co-formers in co-crystallization experiments could not only form new structures but also influence the crystal habit.
Another strategy involves the careful selection of solvents. The polarity and hydrogen-bonding capability of the solvent can influence the conformation of the spiro-octane ring and the relative strength of the different non-covalent interactions, thereby affecting the final crystal structure and morphology. The kinetics of crystal growth, controlled by factors such as supersaturation and temperature gradients, can also be manipulated to favor the formation of a desired polymorph or to grow large, high-quality single crystals suitable for diffraction studies and device applications.
Advanced Research Topics and Future Perspectives for Spiro 2.5 Octane 1,1,2,2 Tetracarbonitrile
Chirality, Stereochemistry, and Enantioselective Synthesis of Spiro[2.5]octane-1,1,2,2-tetracarbonitrile Derivatives
While this compound itself is an achiral molecule, the introduction of substituents onto the cyclohexane (B81311) or cyclopropane (B1198618) rings can lead to the formation of chiral centers and the potential for stereoisomerism. nih.gov The field of spirocyclic chemistry has seen significant advancements in the enantioselective synthesis of chiral derivatives. researchgate.net Spiranes can exhibit chirality in several ways, including the presence of a chiral center, central chirality due to substituent placement, or axial chirality arising from the twisted nature of the rings. wikipedia.org
Research into the stereochemistry of related spiro[2.5]octanone derivatives has demonstrated that methylenation of chiral 2-arylidene-6-isopropyl-3-methylcyclohexanones can proceed stereoselectively. researchgate.net The configuration of the chiral centers in the starting material was retained in the final spiro product. researchgate.net The stereochemistry of these and other chiral spiro[2.5]octan-4-ones has been established using techniques such as 1H NMR spectroscopy and molecular modeling. researchgate.netresearchgate.net
The enantioselective synthesis of spiro compounds is an active area of research. researchgate.netmdpi.com Catalytic enantioselective cycloaddition reactions using spirocyclopropyl oxindoles have emerged as a promising method for generating spiro stereocenters. researchgate.net This highlights the potential for developing synthetic routes to enantiomerically pure derivatives of this compound, which would be crucial for applications in areas like chiral materials and asymmetric catalysis.
Table 1: Stereochemical Aspects of Spiro Compounds
| Feature | Description | Relevance to this compound |
| Chirality | Spiranes can be chiral due to the presence of stereocenters or axial chirality. wikipedia.org | Derivatives of this compound can be designed to be chiral. |
| Stereoselective Synthesis | Methods exist for the stereoselective synthesis of chiral spiro compounds. researchgate.netmdpi.com | Enantiomerically pure derivatives could be synthesized for specific applications. |
| Stereochemical Analysis | Techniques like NMR are used to determine the stereochemistry of spiro compounds. researchgate.netresearchgate.net | Crucial for characterizing and confirming the structure of chiral derivatives. |
Exploration of this compound as a Structural Motif in Advanced Organic Frameworks
The rigid and three-dimensional structure of the spiro[2.5]octane core makes it an intriguing building block for the construction of advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are known for their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. chemrxiv.org
Recently, a new class of materials called Metal-Organic–Covalent–Organic Frameworks (MOCOFs) has been introduced, combining the high crystallinity of MOFs with the chemical stability of COFs. chemrxiv.org These frameworks are constructed through the double extension of metal-organic and covalent organic linkages. chemrxiv.org The unique topology of some MOCOFs results in chiral structures. chemrxiv.org
While the direct incorporation of this compound into such frameworks has not been extensively reported, its structural characteristics suggest significant potential. The tetracyano-substituted cyclopropane ring offers multiple coordination sites for metal ions or for participation in covalent bond formation. The spirocyclic nature of the molecule would enforce a specific three-dimensional geometry on the resulting framework, potentially leading to novel network topologies and pore environments.
Table 2: Potential of this compound in Porous Frameworks
| Framework Type | Potential Role of this compound | Potential Advantages |
| MOFs | The nitrile groups could act as ligands to coordinate with metal centers. | The rigid spiro core could lead to robust frameworks with defined pore structures. |
| COFs | The nitrile groups could be converted to other functional groups suitable for covalent linkage. | The 3D structure could be exploited to create frameworks with complex and chiral topologies. |
| MOCOFs | Could serve as a multifunctional linker participating in both metal coordination and covalent bonding. chemrxiv.org | Could contribute to the creation of highly stable and crystalline materials with unique properties. |
Theoretical Predictions of Novel Reactivity and Unexplored Transformations of this compound
Computational chemistry and theoretical studies can provide valuable insights into the potential reactivity and transformations of this compound that have yet to be explored experimentally. The high degree of functionalization with electron-withdrawing nitrile groups on the cyclopropane ring suggests a rich and complex reactivity profile.
Theoretical calculations could be employed to predict the outcomes of various reactions, such as:
Ring-opening reactions: The strained cyclopropane ring is susceptible to ring-opening under various conditions. Theoretical studies could predict the regioselectivity and stereoselectivity of such reactions initiated by nucleophiles, electrophiles, or radical species.
Cycloaddition reactions: The double bonds within the cyclohexane ring and the nitrile groups could potentially participate in cycloaddition reactions. Computational modeling could help identify suitable reaction partners and predict the feasibility and stereochemical outcome of such transformations.
Rearrangements: The spirocyclic system could undergo various skeletal rearrangements under thermal or photochemical conditions. Theoretical predictions could elucidate the mechanisms and energetic barriers associated with these transformations, guiding experimental efforts.
By mapping the potential energy surface for different reaction pathways, theoretical studies can identify novel and synthetically useful transformations of this compound, paving the way for the synthesis of new and complex molecular architectures.
Integration of this compound into Complex Molecular Machines and Devices
Spiro compounds have garnered significant interest as components of molecular machines and devices due to their unique structural and dynamic properties. researchgate.netresearchgate.net Spiro-based systems can function as molecular switches, where the molecule can be reversibly shifted between two or more stable states with different physical and chemical properties. researchgate.netwikipedia.org These transitions can be triggered by external stimuli such as light, heat, or changes in pH. researchgate.netwikipedia.org
Spiropyrans, for example, are a well-known class of photochromic compounds that undergo a reversible, light-induced transformation between a colorless spiro form and a colored merocyanine (B1260669) form. researchgate.netnih.gov This switching behavior has been exploited in the development of optical memory and sensor materials. researchgate.netnih.gov
The rigid spiro[2.5]octane framework, combined with the electronically active tetracyanocyclopropane unit, makes this compound a promising candidate for incorporation into more complex molecular machinery. The nitrile groups could be functionalized to attach the spiro unit to other molecular components, such as polymers or biomolecules. nih.gov The unique electronic properties of the tetracyanocyclopropane moiety could be modulated by the switching of another part of the molecule, leading to the development of novel molecular sensors or logic gates.
Table 3: Spiro Compounds in Molecular Devices
| Application | Key Property of Spiro Compounds | Relevance of this compound |
| Molecular Switches | Ability to reversibly switch between two or more stable states. researchgate.netwikipedia.org | The rigid framework could be functionalized to create novel switching systems. |
| Optical Memory | Photochromic properties of certain spiro compounds like spiropyrans. researchgate.net | Derivatives could be designed to exhibit photochromic behavior. |
| Sensors | Changes in properties in response to external stimuli. wikipedia.orgnih.gov | The electronic properties of the tetracyano unit could be sensitive to environmental changes. |
Methodological Advancements for the Study of this compound in Solution and Solid State
A comprehensive understanding of the properties and behavior of this compound requires the application of advanced analytical techniques for its characterization in both solution and the solid state.
In solution, techniques such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating the precise three-dimensional structure and conformational dynamics of the molecule. mdpi.com For chiral derivatives, chiroptical methods like circular dichroism (CD) spectroscopy would be crucial for determining the absolute configuration and studying enantioselective interactions. wikipedia.org
In the solid state, single-crystal X-ray diffraction is the definitive method for determining the molecular structure with high precision. nih.govdntb.gov.ua This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. Powder X-ray diffraction (PXRD) would be valuable for characterizing the bulk crystallinity of synthesized materials, particularly for framework structures. chemrxiv.org
Other advanced techniques that could provide valuable insights include:
Vibrational spectroscopy (Infrared and Raman): To probe the characteristic vibrational modes of the nitrile groups and the spirocyclic framework. nist.gov
Mass spectrometry: For accurate mass determination and fragmentation analysis. nist.gov
Computational Modeling: To complement experimental data and provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. dntb.gov.ua
The development and application of these advanced methodologies will be critical for unlocking the full potential of this compound and its derivatives in various fields of science and technology.
Q & A
Q. What are the established synthetic routes for Spiro[2.5]octane-1,1,2,2-tetracarbonitrile, and what are their mechanistic considerations?
The synthesis typically involves cyclopropanation strategies, such as [2+1] cycloaddition reactions using tetracyanoethylene derivatives. For example, structurally analogous compounds like [3-(3-dimethylamino-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile] (C2) are synthesized via nucleophilic addition to activated alkenes, followed by ring closure under controlled conditions . Key parameters include temperature (e.g., −20°C to room temperature) and catalyst selection (e.g., Lewis acids like BF₃·OEt₂). Mechanistically, the reaction proceeds through a stepwise or concerted pathway, depending on substituent electronic effects .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography to resolve the spiro junction and bond angles. Spectroscopic methods include:
- ¹³C NMR : Distinct signals for nitrile carbons (~110–120 ppm) and sp³ carbons in the cyclopropane ring.
- IR spectroscopy : Strong absorptions at ~2250 cm⁻¹ (C≡N stretching).
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 182.059 for C₁₀H₆N₄) .
Q. What are the IUPAC nomenclature rules for disambiguating spirocyclic tetracarbonitriles?
The IUPAC name prioritizes the spiro descriptor, followed by substituent positions. For example, a related compound is named 1-[(1R)-4-methylcyclohexyl]-2-(1S,4S)-4-methylcyclohexyl]ethane-1,1,2,2-tetracarbonitrile, where stereochemistry and substituent hierarchy dictate numbering .
Q. What solvent systems are optimal for recrystallizing this compound?
Polar aprotic solvents (e.g., dimethyl sulfoxide) or mixed solvents (acetonitrile/water) are preferred due to the compound’s high polarity and nitrile group solubility. Crystallization conditions (e.g., slow evaporation at 4°C) minimize lattice defects .
Q. How does the electron-withdrawing nature of tetracarbonitrile groups influence reactivity?
The four nitrile groups create a highly electron-deficient cyclopropane core, enhancing susceptibility to nucleophilic attack. This property is exploited in ring-opening reactions with amines or thiols, forming polyfunctional intermediates .
Advanced Research Questions
Q. What computational methods are used to model the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:
Q. How does the compound’s stability vary under thermal or photolytic conditions?
Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, with mass loss corresponding to nitrile group degradation. Photolysis under UV light (λ = 254 nm) induces cyclopropane ring cleavage, forming dinitriles and cyanogen gas, as confirmed by GC-MS .
Q. What role does this compound play in studying vibrepin analogs for replication inhibition?
Structural analogs (e.g., C2) are used to probe binding interactions with replication initiator proteins. Competitive inhibition assays (IC₅₀ ~ 15 µM) and molecular docking reveal that the spirocyclic core occupies hydrophobic pockets, while nitrile groups form hydrogen bonds with catalytic residues .
Q. Can this compound act as a crosslinker in polymer networks?
Yes. The tetracarbonitrile groups undergo radical-mediated polymerization with dienes, forming rigid, high-Tg networks. Kinetic studies (via DSC) show exothermic peaks at 120–150°C, correlating with crosslinking initiation .
Q. How do steric and electronic effects influence regioselectivity in its derivatization?
Substituents on the spiro framework direct reactivity:
- Electron-donating groups (e.g., methyl) stabilize intermediates at the cyclopropane bridgehead.
- Steric hindrance at the 1,2-positions favors axial over equatorial attack in nucleophilic substitutions, as shown in kinetic isotope effect studies .
Methodological Notes
- Synthetic protocols should include inert atmosphere (N₂/Ar) to prevent nitrile hydrolysis.
- Characterization challenges : Overlapping NMR signals require advanced techniques like 2D-COSY or DEPT-135 .
- Safety : Nitrile byproducts (e.g., HCN) necessitate proper ventilation and cyanide detectors in lab settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
